molecular formula C16H17FN2O4S B3007189 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1797630-67-1

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B3007189
CAS No.: 1797630-67-1
M. Wt: 352.38
InChI Key: QWSQXLWSAUQRGY-UHFFFAOYSA-N
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Description

This compound features a 3,5-dimethylisoxazole moiety linked via an ethanone bridge to a 3-((4-fluorophenyl)sulfonyl)azetidine group. The azetidine ring (a strained 4-membered nitrogen-containing heterocycle) and the 4-fluorophenylsulfonyl substituent are critical to its electronic and steric properties.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-10-15(11(2)23-18-10)7-16(20)19-8-14(9-19)24(21,22)13-5-3-12(17)4-6-13/h3-6,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSQXLWSAUQRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a synthetic molecule that integrates a variety of pharmacophores, including an isoxazole and a sulfonamide moiety. This structural complexity suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H22N4O5S\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}

Key Features:

  • Isoxazole Ring: Contributes to biological activity through interactions with various enzymes and receptors.
  • Sulfonamide Moiety: Known for its antimicrobial properties.
  • Azetidine Ring: May enhance the compound's ability to penetrate biological membranes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Isoxazole Moiety: This can be achieved through cycloaddition reactions involving nitrile oxides and alkynes.
  • Sulfonylation Reaction: The isoxazole is linked to a piperazine or azetidine ring via sulfonylation.
  • Final Cyclization: The piperidine or azetidine core is formed through cyclization reactions with appropriate precursors.

Antimicrobial Activity

Research has shown that compounds similar to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives containing azetidinone structures showed antifungal activity comparable to fluconazole against Colletotrichum capsici .
Compound TypeAntimicrobial ActivityReference
AzetidinonesSignificant antifungal
Sulfonamide derivativesBroad-spectrum activity

Anticancer Potential

The compound's mechanism of action may involve inhibition of heat shock protein 90 (HSP90), which plays a critical role in cancer cell proliferation and survival. HSP90 inhibitors have been shown to induce apoptosis in cancer cells by disrupting protein folding and signaling pathways .

The biological effects of this compound likely stem from its ability to bind to specific molecular targets:

  • Enzyme Inhibition: The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Receptor Modulation: The isoxazole moiety can interact with various receptors involved in inflammation and cancer progression.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone :

  • Antifungal Activity Study:
    • Compounds were synthesized and tested against Escherichia coli, Bacillus cirroflagellosus, and Aspergillus niger. Most exhibited significant antifungal activity comparable to established antifungal agents .
  • Anticancer Activity Research:
    • In vitro studies showed that related compounds could inhibit HSP90, leading to reduced viability in various cancer cell lines .

Comparison with Similar Compounds

Structural Analogs with Piperazine Substitutions

Compound: 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone ()

  • Key Differences :
    • Ring System : The azetidine in the target compound is replaced by a piperazine (6-membered ring). Piperazine offers greater conformational flexibility, which may enhance binding to larger active sites but reduce metabolic stability compared to azetidine.
    • Substituents : The sulfonyl group is absent in this analog, reducing polarity and hydrogen-bonding capacity.
  • Molecular Formula : C17H19FN2O2 (piperazine analog) vs. C16H17FN2O3S (target compound, estimated). The target’s sulfonyl group increases molecular weight by ~96 Da.
  • Implications : The absence of the sulfonyl group in the piperazine analog may lower solubility in polar solvents but improve membrane permeability. The 4-fluorophenyl group is retained, preserving its metabolic stability benefits .

Analogs with Sulfonylmethylisoxazole and Piperazine

Compound : 2-(((3,5-Dimethylisoxazol-4-yl)methyl)sulfonyl)-1-(4-(o-tolyl)piperazin-1-yl)ethan-1-one ()

  • Key Differences: Sulfonyl Position: The sulfonyl group is attached to a methylene spacer (-CH2-SO2-) rather than directly to the azetidine ring. This increases steric bulk and alters electronic effects.
  • Synthesis : Prepared via oxidation of a thioether intermediate in CH2Cl2, contrasting with the target’s likely multi-step synthesis involving azetidine functionalization .

Triazolylthio Ethanones ()

Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Key Differences :
    • Core Structure : A triazole ring replaces the isoxazole, and a thioether (-S-) linker is present.
    • Substituents : Dual fluorine atoms on the phenyl ring and a phenylsulfonyl group may enhance lipophilicity compared to the target’s single fluorine and azetidine-sulfonyl motif.

Comparative Data Table

Property Target Compound Piperazine Analog () Sulfonylmethylisoxazole Analog ()
Core Heterocycle Azetidine (4-membered) Piperazine (6-membered) Piperazine (6-membered)
Sulfonyl Group Directly on azetidine Absent On methylene spacer (-CH2-SO2-)
Fluorine Substituent 4-fluorophenyl 4-fluorophenyl Absent (o-tolyl present)
Molecular Weight (Da) ~348 (estimated) 302 ~396 (estimated)
Polarity High (due to SO2) Moderate Moderate (SO2 offset by CH2 spacer)

Research Implications

  • Azetidine vs. Piperazine analogs offer easier synthetic accessibility .
  • Sulfonyl Group Effects : Direct sulfonyl attachment (target) enhances electronic interactions, whereas spacer-containing analogs () may reduce steric hindrance .
  • Fluorophenyl vs. Tolyl : The 4-fluorophenyl group’s electron-withdrawing nature contrasts with o-tolyl’s electron-donating effects, impacting binding affinity and metabolic pathways .

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